molecular formula C10H19NO B7875068 (Cyclopropylmethyl)[(oxan-4-yl)methyl]amine

(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine

Cat. No.: B7875068
M. Wt: 169.26 g/mol
InChI Key: QVFQRRCCUJZSDY-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine: is a chemical compound with the molecular formula C9H17NO. This compound features a cyclopropyl group attached to a methylene bridge, which is further connected to an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(oxan-4-yl)methyl]amine typically involves the following steps:

  • Formation of Cyclopropylmethyl Halide: : Cyclopropylmethanol is converted to cyclopropylmethyl chloride or bromide through a halogenation reaction using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

  • Nucleophilic Substitution: : The cyclopropylmethyl halide is then reacted with tetrahydro-2H-pyran-4-ylmethylamine in the presence of a base such as triethylamine (Et3N) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine: can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: : The compound can be reduced to form the corresponding amine derivative.

  • Substitution: : The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Amine Oxide: : Formed through the oxidation of the amine group.

  • Reduced Derivatives: : Formed through the reduction of the amine group.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Cyclopropylmethyl)[(oxan-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine: can be compared with other similar compounds, such as:

  • Cyclopropylmethylamine: : Lacks the oxan-4-yl group.

  • Tetrahydro-2H-pyran-4-ylmethylamine: : Lacks the cyclopropyl group.

  • Cyclopropyl(oxan-4-yl)methanol: : Contains a hydroxyl group instead of the amine group.

The uniqueness of This compound lies in its combination of the cyclopropyl and oxan-4-yl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(Cyclopropylmethyl)[(oxan-4-yl)methyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

  • Chemical Formula: C₉H₁₃N₁O
  • CAS Number: Not specified, but it can be identified through its structural features.

Reactivity:
The compound can undergo various chemical reactions, including:

  • Oxidation: Can form nitroso or nitro derivatives.
  • Reduction: Capable of yielding different amine derivatives.
  • Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as a nucleophile, participating in biochemical pathways that involve the formation of covalent bonds with target molecules, leading to alterations in their function and activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study focusing on its efficacy against various bacterial strains showed significant inhibition rates, suggesting its potential use as an antimicrobial agent.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests demonstrated cytotoxic effects against several cancer cell lines, indicating a need for further investigation into its mechanisms and potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method: Disc diffusion method was employed.
    • Results: The compound showed a significant zone of inhibition compared to control substances, indicating strong antimicrobial activity.
  • Cytotoxicity Assay
    • Objective: To assess the anticancer effects on HeLa cells.
    • Method: MTT assay was utilized to measure cell viability post-treatment.
    • Results: The compound exhibited a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme interaction, Nucleophilic action
4-Methyl-N-(oxan-4-ylmethyl)anilineModerate antimicrobialElectrophilic substitution
N-(tetrahydro-2H-pyran-4-ylmethyl)anilineMinimal activityUnknown

Research Applications

The compound has potential applications in:

  • Pharmaceutical Development: As a precursor for new drug formulations targeting microbial infections and cancer.
  • Chemical Synthesis: Utilized as an intermediate in organic synthesis due to its unique structural features.

Properties

IUPAC Name

1-cyclopropyl-N-(oxan-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-9(1)7-11-8-10-3-5-12-6-4-10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFQRRCCUJZSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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